3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone
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Overview
Description
3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a cyclopentanone ring fused with an indole moiety, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine under acidic conditions to form the indole ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .
Industrial Production Methods
In industrial settings, the production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with applications in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Uniqueness
3-(1,2-Dimethyl-1h-indol-3-yl)cyclopentanone is unique due to its specific substitution pattern and the presence of a cyclopentanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
7253-48-7 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(1,2-dimethylindol-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C15H17NO/c1-10-15(11-7-8-12(17)9-11)13-5-3-4-6-14(13)16(10)2/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
DBXKLIDPGUGJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3CCC(=O)C3 |
Origin of Product |
United States |
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